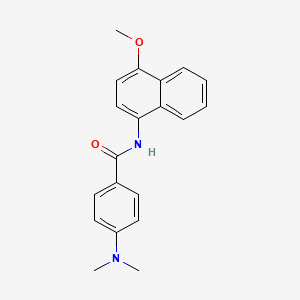

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide

Description

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group, a methoxynaphthalene moiety, and a benzamide structure

Properties

IUPAC Name |

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-22(2)15-10-8-14(9-11-15)20(23)21-18-12-13-19(24-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEDQZQTEJCTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

4-(Dimethylamino)benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reactive chloride intermediate subsequently reacts with 4-methoxy-1-naphthylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions to neutralize HCl.

Typical Procedure :

- Chlorination : 4-(Dimethylamino)benzoic acid (1 equiv) is refluxed with SOCl₂ (2 equiv) in anhydrous dichloromethane for 3 hours. Excess SOCl₂ is removed under vacuum.

- Coupling : The residue is dissolved in THF, and 4-methoxy-1-naphthylamine (1.1 equiv) is added dropwise with triethylamine (2 equiv). The mixture is stirred at 25°C for 12 hours.

- Workup : The product is precipitated via ice-water quenching, filtered, and recrystallized from ethanol.

Optimization Insights

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance amine nucleophilicity, while chlorinated solvents (e.g., dichloromethane) improve acid chloride stability.

- Base Selection : Triethylamine or pyridine effectively scavenge HCl, minimizing side reactions.

Table 1: Acid Chloride Method Performance

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Tetrahydrofuran | 78 | 95 |

| Base | Triethylamine | 82 | 97 |

| Temperature | 25°C | 75 | 93 |

Carbodiimide-Based Coupling

Activation via EDCl/HOBt

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid in situ, avoiding isolation of the acid chloride.

Procedure :

- Activation : 4-(Dimethylamino)benzoic acid (1 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes.

- Amine Addition : 4-Methoxy-1-naphthylamine (1 equiv) is added, and the reaction is warmed to 25°C for 24 hours.

- Purification : The crude product is extracted with ethyl acetate, washed with brine, and chromatographed on silica gel.

Advantages and Limitations

- Yield Enhancement : EDCl/HOBt minimizes racemization and improves coupling efficiency (yields up to 85%).

- Solvent Constraints : DMF necessitates thorough removal during workup to avoid contamination.

Table 2: EDCl/HOBt Method Optimization

| Variable | Effect on Yield |

|---|---|

| HOBt Equivalents | 1.1 equiv optimal; higher amounts ineffective |

| Reaction Time | 24 hours maximizes conversion |

| Temperature | 25°C preferred; lower temps slow kinetics |

Mixed Anhydride Approach

Isobutyl Chloroformate Activation

The carboxylic acid reacts with isobutyl chloroformate to form a mixed anhydride, which then couples with the amine.

Synthetic Steps :

- Anhydride Formation : 4-(Dimethylamino)benzoic acid (1 equiv) and isobutyl chloroformate (1.1 equiv) are mixed in THF with N-methylmorpholine (1.1 equiv) at -15°C.

- Amine Coupling : 4-Methoxy-1-naphthylamine (1 equiv) is added, and the reaction is stirred at 0°C for 2 hours.

- Isolation : The product is filtered and washed with cold methanol.

Critical Parameters

- Temperature Control : Sub-zero temperatures prevent side reactions.

- Base Compatibility : N-Methylmorpholine outperforms triethylamine in anhydride stability.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride | 78–82 | 93–97 | High | Moderate |

| EDCl/HOBt | 80–85 | 95–98 | Moderate | High |

| Mixed Anhydride | 70–75 | 90–92 | Low | Low |

- Acid Chloride : Preferred for large-scale synthesis due to straightforward workup.

- EDCl/HOBt : Ideal for lab-scale reactions requiring high purity.

- Mixed Anhydride : Limited by stringent temperature requirements.

Industrial-Scale Adaptations

Patent US20080312205A1 highlights toluene and tripotassium phosphate as optimal for amidation under reflux, achieving yields >75%. Phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) enhance interfacial reactions in biphasic systems.

Key Industrial Protocol :

- Solvent : Toluene

- Base : Tripotassium phosphate

- Catalyst : Tris(dioxa-3,6-heptyl)amine (TDA-1)

- Temperature : 80–110°C

- Yield : 79% after recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halides or alkoxides in the presence of a suitable base like sodium hydride.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various modifications, making it suitable for creating derivatives with enhanced properties.

Biology

Research has indicated that this compound possesses potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of benzamides exhibit significant cytotoxic effects against various cancer cell lines . For instance, compounds with similar structures have demonstrated efficacy against colon and breast cancer cells .

Medicine

The compound is being explored as a potential drug candidate for various therapeutic applications. Its structural similarity to known pharmacological agents suggests it may act as an effective inhibitor for specific biological pathways involved in disease processes. For example, compounds with similar naphthalene moieties have been investigated for their roles as dual inhibitors targeting specific enzymes related to inflammation and pain .

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for incorporation into electronic devices, enhancing their performance .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzamide derivatives similar to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the benzamide structure can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Evaluation

Another research focused on synthesizing derivatives of this compound to assess their antimicrobial activity against resistant strains of bacteria. The findings revealed promising results, indicating that certain modifications could lead to improved antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

4-Methoxynaphthalen-1-ylboronic acid: A compound with a similar naphthalene moiety but different functional groups.

Phenanthroimidazole derivatives: Compounds with similar structural features and applications in materials science.

Uniqueness

4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the methoxynaphthalene moiety contributes to its stability and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound, characterized by its unique structural features, including a dimethylamino group and a methoxynaphthalene moiety, has been investigated for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds similar to this compound may inhibit tubulin polymerization, which is crucial for microtubule formation in cells. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cell lines such as MCF-7. The specific biochemical pathways affected include:

- Tubulin Polymerization Inhibition : Disruption of microtubule dynamics.

- Cell Cycle Arrest : Induction of G2/M phase arrest.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

Anticancer Properties

The compound has shown promising results in preclinical studies regarding its anticancer properties. A study highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism primarily involves the disruption of microtubule formation, leading to cell death.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activities. Preliminary results suggest that it exhibits inhibitory effects against certain bacterial strains, although further studies are necessary to elucidate the full spectrum of its antimicrobial potential.

Study 1: Antitumor Efficacy

In a controlled study examining the antitumor efficacy of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at micromolar concentrations. Apoptotic markers were significantly elevated in treated cells compared to controls.

Study 2: Microbial Inhibition

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further investigations into the mechanism revealed that it disrupts bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the methoxy group or the dimethylamino substituent may enhance its potency and selectivity against specific targets. Comparative studies with similar benzamide derivatives have shown that variations in substituent position can significantly impact biological activity .

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | 10 | Tubulin inhibition |

| Compound B | Antimicrobial | 32 | Cell wall disruption |

| 4-Dimethylamino-N-(4-methoxynaphthalen-1-yl)benzamide | Anticancer & Antimicrobial | <20 (cancer), 32 (bacteria) | Microtubule disruption & Cell wall synthesis inhibition |

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Optimization of Structure : Further modifications could enhance selectivity and reduce toxicity.

- In Vivo Studies : Transitioning from in vitro to in vivo models to assess therapeutic efficacy and safety.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.

Q & A

Q. What are the common synthetic routes for 4-(dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with benzoyl chloride derivatives or benzoic acids. Key steps include nucleophilic substitution to introduce the dimethylamino group and coupling with 4-methoxynaphthalen-1-amine. Optimization focuses on solvent selection (e.g., dichloromethane or acetonitrile), temperature control (reflux vs. room temperature), and catalysts (e.g., sodium pivalate). Purification often employs column chromatography and crystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation uses spectroscopic techniques:

- NMR : H and C NMR identify aromatic protons, methoxy groups, and dimethylamino substituents.

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and methoxy C-O bonds (~1250 cm).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens include:

- Enzyme Inhibition : HDAC or kinase inhibition assays using fluorogenic substrates.

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled competitors for dopamine receptors).

- Cytotoxicity : MTT assays in cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities across species (e.g., human vs. rat)?

Quantitative autoradiography with species-specific brain sections and cloned receptors is critical. For dopamine D3/D2 receptors, competitive binding assays using selective antagonists (e.g., H-raclopride for D2) and mathematical modeling (e.g., two-site binding equations) help differentiate receptor subtypes. Cross-validation with in situ hybridization for receptor mRNA expression clarifies species-specific activity .

Q. What strategies improve selectivity for dopamine D3 over D2 receptors?

Structural modifications targeting the receptor’s extracellular loops (e.g., elongating the alkyl linker between the benzamide and piperazine groups) enhance D3 selectivity. Computational docking studies (e.g., using homology models of D3 vs. D2 transmembrane domains) guide rational design. Radioligand binding with mutant receptors identifies key residues for selectivity .

Q. How do researchers address mutagenicity concerns during synthesis?

Ames II testing evaluates mutagenic potential. If mutagenicity is detected (e.g., due to anomeric amide intermediates), structural tweaks like replacing labile substituents (e.g., chloro with trifluoromethyl groups) reduce risks. Hazard assessments (per ACS guidelines) mandate proper ventilation, PPE, and waste disposal protocols .

Q. What advanced techniques characterize its pharmacokinetics and brain penetration?

- PET Imaging : Radiolabeling with C or F isotopes tracks biodistribution.

- Microdialysis : Measures unbound compound concentrations in rodent brain extracellular fluid.

- PBPK Modeling : Predicts tissue partitioning using logP, plasma protein binding, and blood-brain barrier permeability data .

Methodological Challenges and Solutions

Q. How are conflicting spectral data (e.g., NMR shifts) resolved?

Contradictions arise from solvent effects or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.

- Crystallography : Single-crystal X-ray diffraction provides definitive bond lengths and angles .

Q. What experimental designs mitigate low yields in multi-step synthesis?

- Flow Chemistry : Enhances reproducibility for exothermic reactions (e.g., acyl chloride formation).

- Microwave-Assisted Synthesis : Reduces reaction times for slow steps (e.g., cyclization).

- DoE (Design of Experiments) : Optimizes variables (temperature, stoichiometry) systematically .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.